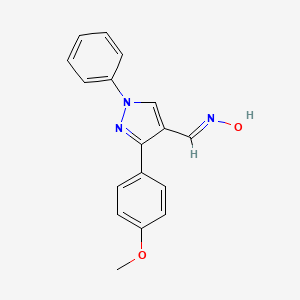
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves multi-step reactions, often including condensation, cyclocondensation, and reductive amination processes. For example, certain pyrazole derivatives have been synthesized through one-pot three-component cyclocondensation involving pyrazole-4-carbaldehyde derivatives, illustrating the complexity and versatility of synthesizing such molecules (Khalifa, Al-Omar, & Nossier, 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, is characterized by spectroscopic methods such as FT-IR, FT-NMR, and X-ray diffraction analysis. These techniques reveal the compound's crystal packing, intermolecular hydrogen bonds, and the spatial arrangement of functional groups, contributing to its chemical reactivity and physical properties. For instance, an L-shaped structure of a similar molecule was observed, with specific angles between different phenyl groups, illustrating the detailed geometric parameters that can influence the compound's behavior and interactions (Butcher, Jasinski, Prasad, Narayana, & Yathirajan, 2007).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. For example, the direct reductive amination of aldehydes and ketones with metal hydride reagents is a common method to synthesize secondary and tertiary amines, demonstrating the compound's versatility in chemical synthesis and modification (Bawa, Ahmad, & Kumar, 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular geometry and intermolecular interactions. For example, the crystal packing and hydrogen bonding patterns can significantly affect the compound's solvatochromic behavior and stability (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming diverse derivatives, are key aspects of pyrazole compounds. These properties are influenced by the electron distribution within the molecule, as indicated by frontier molecular orbital analysis, and the presence of specific functional groups that can undergo chemical transformations (Mary et al., 2015).
科学的研究の応用
Antimicrobial and Antioxidant Applications
Synthetic derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime have been investigated for their antimicrobial and antioxidant properties. For instance, a study demonstrated that compounds with methyl and methoxy substitutions exhibit significant in vitro antimicrobial activities. Additionally, these compounds also possess promising DPPH and hydroxyl free radical scavenging abilities, indicating their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of novel derivatives. For example, the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline under neutral conditions has been described, leading to the formation of secondary amines with potential biological activity (Bawa, Ahmad, & Kumar, 2009).
Anti-inflammatory and Analgesic Activities
Derivatives of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for anti-inflammatory and analgesic activities. A study synthesized a series of derivatives and found them to exhibit significant antioxidant and anti-inflammatory activities, with certain molecules showing action comparable to standard drugs (Sudha, Subbaiah, & Mahalakshmi, 2021).
Application in Synthesis of Complex Compounds
The compound and its derivatives serve as key intermediates in the synthesis of complex compounds. For instance, the use of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of heterocyclic compounds such as pyrazoles, which are evaluated for their biological activities, illustrates its versatility in organic synthesis (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-7-13(8-10-16)17-14(11-18-21)12-20(19-17)15-5-3-2-4-6-15/h2-12,21H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVZYXUZSQVZQA-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)
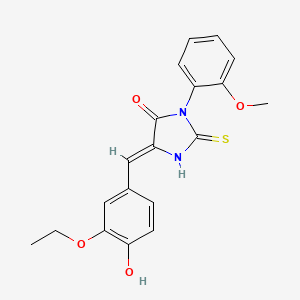

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)
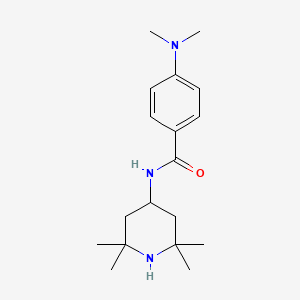
![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
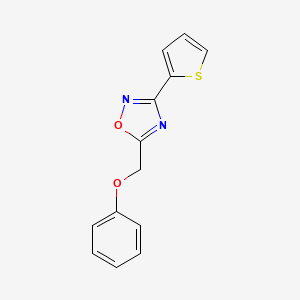
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)
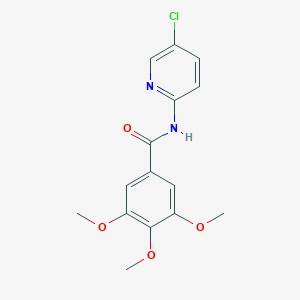
![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)